5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine
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Overview
Description
5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common synthetic route involves the cyclization of a pyrazole derivative with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent production quality .
Chemical Reactions Analysis
5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced with other groups. .
Scientific Research Applications
5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise as an antitumor agent and is being investigated for its potential in cancer therapy.
Industry: The compound’s photophysical properties make it useful in the development of fluorescent probes and materials for optoelectronic applications
Mechanism of Action
The mechanism of action of 5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Known for its hydroxy functional group, which imparts different reactivity and properties.
5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol: Similar in structure but with different substituents that affect its chemical behavior and applications
The uniqueness of this compound lies in its specific substituents, which confer distinct photophysical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
43024-49-3 |
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Molecular Formula |
C15H24N4 |
Molecular Weight |
260.38 g/mol |
IUPAC Name |
5-methyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H24N4/c1-3-4-5-6-7-8-10-16-15-12-13(2)18-14-9-11-17-19(14)15/h9,11-12,16H,3-8,10H2,1-2H3 |
InChI Key |
PXNUBCNMZAKYHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC(=NC2=CC=NN21)C |
Origin of Product |
United States |
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